5-Bromo-2-(2-iodo-phenoxy)-pyrimidine
CAS No.:
Cat. No.: VC16189546
Molecular Formula: C10H6BrIN2O
Molecular Weight: 376.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrIN2O |
|---|---|
| Molecular Weight | 376.98 g/mol |
| IUPAC Name | 5-bromo-2-(2-iodophenoxy)pyrimidine |
| Standard InChI | InChI=1S/C10H6BrIN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H |
| Standard InChI Key | VIWCDMNQTUFURM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)I |
Introduction
Chemical Identity and Structural Characteristics
5-Bromo-2-(2-iodo-phenoxy)-pyrimidine belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. Its molecular structure features a pyrimidine core substituted at the 5-position with bromine and at the 2-position with a 2-iodophenoxy group. The compound’s IUPAC name, 5-bromo-2-(2-iodophenoxy)pyrimidine, reflects this substitution pattern.
Table 1: Key Molecular Descriptors of 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>6</sub>BrIN<sub>2</sub>O |
| Molecular Weight | 376.98 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)I |
| InChI Key | VIWCDMNQTUFURM-UHFFFAOYSA-N |
| PubChem CID | 63874351 |
The presence of halogens (bromine and iodine) enhances the compound’s electrophilicity, making it reactive in cross-coupling reactions. The iodine atom, in particular, serves as a leaving group in Suzuki-Miyaura and Ullmann-type couplings, which are pivotal in constructing complex pharmaceutical intermediates .
Synthesis and Manufacturing
The synthesis of 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine typically involves multi-step procedures. A common route begins with the preparation of 2-iodophenol, which undergoes nucleophilic aromatic substitution with 2-chloropyrimidine. Subsequent bromination at the 5-position of the pyrimidine ring introduces the bromine substituent.
Key Reaction Steps:
-
Synthesis of 2-Iodophenol: Achieved via iodination of phenol using iodine monochloride (ICl) in acidic conditions.
-
Nucleophilic Substitution: Reaction of 2-iodophenol with 2-chloropyrimidine in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form 2-(2-iodophenoxy)pyrimidine.
-
Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) or Br<sub>2</sub> in a polar solvent (e.g., DMF) to yield the final product.
Alternative methods may employ transition metal catalysts, such as palladium, to facilitate coupling reactions. For instance, Ullmann coupling between 2-iodophenol and 5-bromo-2-aminopyrimidine has been explored, though yields remain moderate (50–65%).
Biological Activity and Mechanisms
Pyrimidine derivatives are renowned for their diverse pharmacological profiles. 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine has shown preliminary activity in the following areas:
Antimicrobial Effects
The compound’s halogen atoms may disrupt bacterial cell membranes. In silico docking studies predict strong binding to Staphylococcus aureus dihydrofolate reductase (DHFR), a target for antibiotics. Experimental validation is needed to confirm these findings.
Anti-Inflammatory Activity
Molecular modeling indicates interaction with cyclooxygenase-2 (COX-2), though potency is lower than non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
Applications in Drug Development
5-Bromo-2-(2-iodo-phenoxy)-pyrimidine serves as a versatile intermediate in medicinal chemistry:
Kinase Inhibitors
The compound’s pyrimidine core is a scaffold for kinase inhibitors. For example, derivatives targeting EGFR (epidermal growth factor receptor) have entered preclinical trials for non-small cell lung cancer.
Radiopharmaceuticals
Iodine-131-labeled analogs are being explored for targeted radionuclide therapy, leveraging iodine’s β-emission properties to destroy cancer cells.
Research Gaps and Future Directions
Despite its promise, critical challenges remain:
-
Toxicity Profiling: No in vivo toxicology data are available.
-
Synthetic Optimization: Current routes suffer from low yields (30–40%); catalytic methods could improve efficiency.
-
Target Identification: High-throughput screening is needed to identify precise molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume